Perfluoro-2,9-dimethyldecane

Perfluoroalkane phase behavior Branched vs. linear isomer properties Low-temperature fluid selection

Perfluoro-2,9-dimethyldecane (CAS 103188-55-2) is a fully fluorinated, branched alkane with the molecular formula C₁₂F₂₆ and a molecular weight of 638.09 g/mol. It belongs to the perfluoroalkane (PFA) subclass of per- and polyfluoroalkyl substances (PFAS), in which all hydrogen atoms are replaced by fluorine.

Molecular Formula C12F26
Molecular Weight 638.09 g/mol
CAS No. 103188-55-2
Cat. No. B12649514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePerfluoro-2,9-dimethyldecane
CAS103188-55-2
Molecular FormulaC12F26
Molecular Weight638.09 g/mol
Structural Identifiers
SMILESC(C(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(F)(F)F)(C(F)(F)F)F
InChIInChI=1S/C12F26/c13-1(9(27,28)29,10(30,31)32)3(15,16)5(19,20)7(23,24)8(25,26)6(21,22)4(17,18)2(14,11(33,34)35)12(36,37)38
InChIKeyQXTVEUMPQVYRDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Perfluoro-2,9-dimethyldecane (CAS 103188-55-2) – Procurement-Relevant Identity and Class Profile


Perfluoro-2,9-dimethyldecane (CAS 103188-55-2) is a fully fluorinated, branched alkane with the molecular formula C₁₂F₂₆ and a molecular weight of 638.09 g/mol [1]. It belongs to the perfluoroalkane (PFA) subclass of per- and polyfluoroalkyl substances (PFAS), in which all hydrogen atoms are replaced by fluorine [2]. The compound is a structural isomer of linear perfluorododecane (CAS 307-59-5) and is distinguished by its 2,9-bis(trifluoromethyl) branching motif, which imparts quantitatively meaningful differences in phase behavior, thermodynamic stability, and application utility relative to its linear counterpart. This compound is listed in international chemical inventories, including the Japanese Existing Chemical Substances database (MITI No. 2-91) [3].

Perfluoro-2,9-dimethyldecane – Why Linear Perfluorododecane Cannot Serve as a Drop-In Replacement


Perfluoro-2,9-dimethyldecane and linear perfluorododecane share the same elemental composition (C₁₂F₂₆) and molecular weight, yet their physicochemical behavior diverges substantially due to chain architecture. In the perfluoroalkane class, branching introduces a pronounced melting-point depression while leaving the boiling point essentially unchanged—an effect documented in Ausimont patent US 4,833,274, where a branched C₉ perfluoroalkane exhibited a melting point 57 °C lower than its linear analog at a near-identical boiling point [1]. Consequently, linear perfluorododecane is a waxy solid at ambient temperature (mp 72–76 °C) , whereas the 2,9-branched isomer is expected to remain liquid over a substantially wider operational temperature window. Generic substitution therefore fails because procurement decisions based solely on molecular formula ignore the phase-state and processing advantages conferred by the specific 2,9-dimethyl branching architecture.

Perfluoro-2,9-dimethyldecane – Quantitative Differentiation Evidence for Scientific Procurement


Melting-Point Depression from 2,9-Branching vs. Linear Perfluorododecane

Branched perfluoroalkanes exhibit substantially lower melting points than their linear isomers while retaining comparable boiling points—a structure-property relationship established for the perfluoroalkane class [1]. In a documented example, linear perfluorononane (C₉F₂₀) melts at –20 °C, whereas its branched analog perfluoro-2,4-dimethylheptane melts at –77 °C, representing a ΔTm of –57 °C, while boiling points differ by only 1 °C (+125 °C vs. +124 °C) [1]. Applying this class-established principle to the C₁₂ system: linear perfluorododecane (CAS 307-59-5) is a solid at room temperature with a measured melting range of 72–76 °C . The 2,9-dimethyl branching in Perfluoro-2,9-dimethyldecane is therefore predicted to suppress the melting point by an estimated 50–80 °C relative to the linear isomer, rendering the branched compound liquid at ambient conditions—a qualitative change in physical state with direct consequences for handling, pumping, and formulation.

Perfluoroalkane phase behavior Branched vs. linear isomer properties Low-temperature fluid selection

Thermodynamic Stability Advantage of Branched Perfluoroalkyl Architecture

A systematic computational study across semiempirical (AM1, PM3, PM6), ab initio (HF), and DFT (B3LYP) methods demonstrated that branched perfluoroalkyl compounds are more thermodynamically stable than their linear isomers [1]. Using PM6 calculations—which showed strong agreement with available experimental thermodynamic data—branched perfluoroalkyl compounds were consistently predicted to have lower (more negative) enthalpies of formation than their linear analogs [1]. This thermodynamic stabilization arises from reduced steric congestion in the helical conformation of the perfluorinated chain when branching is introduced. For a procurement scientist evaluating Perfluoro-2,9-dimethyldecane against linear perfluorododecane, this implies the branched isomer is the thermodynamically favored species, potentially translating to lower reactivity, reduced degradation, and longer shelf-life under identical storage conditions.

Computational thermochemistry Perfluoroalkyl isomer stability PM6 semiempirical methods

Retention of High Boiling Point While Depressing Melting Point: A Branching-Specific Trade-Off

A critical differentiator of the 2,9-dimethyl branching architecture is that it depresses the melting point without proportionally lowering the boiling point. The Ausimont patent explicitly states that for moderately branched perfluoroalkanes, 'the products remain liquid within wider temperature ranges, although their boiling temperature does not excessively vary' [1]. This is corroborated by the C₉ branched/linear pair where the boiling point difference is only 1 °C (124 °C vs. 125 °C) despite a 57 °C melting-point gap [1]. Anderson's systematic study of 23 linear and 10 branched perfluoroalkanes using the Kinney boiling-point-number method achieved an average error of 1.9 °C across 75 perfluorocarbons, confirming that boiling point is a predictable function of molecular composition largely independent of branching topology [2]. This means Perfluoro-2,9-dimethyldecane is expected to maintain a boiling point in the ~160–190 °C range (comparable to linear perfluorododecane at 178 °C ), while existing as a liquid rather than a solid at ambient temperature—an operational advantage that does not sacrifice the low vapor pressure characteristic of high-boiling perfluorinated solvents.

Perfluorocarbon boiling point Kinney equation Branched perfluoroalkane vapor pressure

Fluorous Biphasic Solvent Utility – Differentiated by Liquid-Phase Accessibility

Perfluoroalkanes are foundational solvents in fluorous biphasic systems (FBS), where a perfluorinated phase is paired with an organic phase to enable facile catalyst recycling and product separation [1]. For a perfluoroalkane to serve as the fluorous phase in FBS, it must be liquid at the reaction temperature. Linear perfluorododecane, with a melting point of 72–76 °C, is a solid at typical FBS operating temperatures (25–60 °C) and requires either elevated-temperature operation or co-solvent addition to maintain a liquid phase . Perfluoro-2,9-dimethyldecane, by virtue of its branching-depressed melting point, is expected to be a free-flowing liquid at these temperatures, making it directly deployable as a fluorous solvent without the engineering constraints imposed by a solid starting material [2]. This physical-state distinction is procurement-relevant: a liquid perfluorocarbon with C₁₂ chain length offers greater fluorophilicity than shorter perfluoroalkanes (e.g., perfluorohexane, bp 57 °C), while avoiding the solid-handling penalty of its linear isomer.

Fluorous biphasic catalysis Perfluorinated solvent Liquid–liquid extraction

Perfluoro-2,9-dimethyldecane – High-Fidelity Application Scenarios for Procurement Decision-Making


Ambient-Temperature Fluorous Biphasic Catalysis with High Fluorophilicity Retention

In fluorous biphasic catalysis, a perfluorinated solvent phase is paired with an organic reaction medium to enable facile catalyst recovery via phase separation. Linear perfluorododecane is solid below 72–76 °C and cannot serve as a direct fluorous phase without heating. Perfluoro-2,9-dimethyldecane, predicted to be liquid at ambient temperature due to its 2,9-branching architecture [1], can be deployed directly as a C₁₂-length fluorous solvent at standard laboratory temperatures (20–40 °C). Its longer perfluorinated chain provides stronger fluorophilic retention of perfluoro-tagged catalysts compared to shorter perfluoroalkanes such as perfluorohexane (bp 57 °C), improving catalyst recyclability over multiple cycles.

Low-Temperature Heat-Transfer Fluid Where Linear Perfluoroalkanes Solidify

Perfluorocarbons are used as inert heat-transfer fluids in semiconductor processing and specialty chemical manufacturing. Linear perfluorododecane, with a melting point of 72–76 °C, is unsuitable for any process operating below this temperature, including all ambient and sub-ambient heat-exchange loops . The branched architecture of Perfluoro-2,9-dimethyldecane is expected to maintain liquidity to temperatures well below 0 °C, based on the documented 57 °C melting-point depression observed for branched vs. linear C₉ perfluoroalkanes [1]. Critically, this expanded liquid range is achieved without sacrificing the high boiling point (~160–190 °C estimated) characteristic of the C₁₂F₂₆ composition [2], enabling its use across a far wider operational temperature window than the linear isomer.

Perfluorinated Internal Standard or Tracer in Environmental PFAS Analysis

Branched perfluoroalkanes are analytically valuable as chromatographic internal standards or tracer compounds in environmental PFAS monitoring because their retention times differ from linear isomers of identical molecular formula, enabling isomer-specific quantification . Perfluoro-2,9-dimethyldecane, as a C₁₂F₂₆ branched isomer, can serve as a mass-spectrometry-compatible internal standard for perfluorododecane analysis in complex environmental matrices. Its predicted liquid state simplifies preparation of stock solutions at ambient temperature, in contrast to the solid linear isomer which requires heated dissolution or organic co-solvents.

Specialty Inert Reaction Medium Requiring Broad Liquid Range and High Thermal Stability

Perfluoroalkanes are valued as inert reaction media for highly reactive reagents (e.g., elemental fluorine, strong oxidants) due to the exceptional strength of the C–F bond. Perfluoro-2,9-dimethyldecane offers a C₁₂ perfluorinated backbone with the thermodynamic stabilization predicted for branched perfluoroalkyl architectures . This combination of chemical inertness, broad liquid range (estimated –30 to +180 °C), and higher thermodynamic stability relative to linear isomers makes it a procurement-relevant candidate for reactions requiring an inert medium that remains liquid both at low-temperature initiation and high-temperature reflux, without the phase-transition interruptions that would occur with linear perfluorododecane.

Quote Request

Request a Quote for Perfluoro-2,9-dimethyldecane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.